molecular formula C36H58BrNO2 B12824782 N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide

N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide

Cat. No.: B12824782
M. Wt: 616.8 g/mol
InChI Key: OMXGWFKZBDFSKA-UHFFFAOYSA-M
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Description

N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound (QAC) characterized by a hydrophobic octadecyl (C18) chain, a cationic dimethylammonium head, and a benzophenone-functionalized propyl group. The benzophenone moiety introduces UV-absorbing properties, while the long alkyl chain enhances hydrophobicity, making it suitable for applications such as antimicrobial coatings, surfactants, or corrosion inhibitors .

Properties

Molecular Formula

C36H58BrNO2

Molecular Weight

616.8 g/mol

IUPAC Name

3-(4-benzoylphenoxy)propyl-dimethyl-octadecylazanium;bromide

InChI

InChI=1S/C36H58NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-37(2,3)31-23-32-39-35-28-26-34(27-29-35)36(38)33-24-20-19-21-25-33;/h19-21,24-29H,4-18,22-23,30-32H2,1-3H3;1H/q+1;/p-1

InChI Key

OMXGWFKZBDFSKA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves a multi-step process:

    Preparation of 4-Benzoylphenol: This can be synthesized by the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 3-(4-Benzoylphenoxy)propyl Bromide: The 4-benzoylphenol is then reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form 3-(4-benzoylphenoxy)propanol, which is subsequently converted to the bromide using phosphorus tribromide.

    Quaternization Reaction: The final step involves the reaction of 3-(4-benzoylphenoxy)propyl bromide with N,N-dimethyloctadecylamine in an organic solvent such as acetonitrile, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The benzoyl group can participate in oxidation-reduction reactions, although these are less common in typical applications.

    Hydrolysis: Under acidic or basic conditions, the ester linkage in the benzoylphenoxy group can be hydrolyzed.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Substitution: Products typically include the substituted ammonium compound and the corresponding leaving group.

    Oxidation: Products may include benzoic acid derivatives.

    Hydrolysis: Products include the corresponding alcohol and carboxylic acid.

Scientific Research Applications

N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic quaternary ammonium group interacts with water, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • 3-(4-Benzoylphenoxy)-N-(3-(2,4,6-trimethylphenylsulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (3J) Substituent: Bulky trimethylphenylsulfonamido group. Yield: 67% . Key Data: ¹H NMR (δ 7.76–2.20 ppm), HRMS-ESI-TOF m/z 523.2636 . Application: Antimicrobial activity likely enhanced by sulfonamide’s electron-withdrawing effects.
  • 3-(4-Benzoylphenoxy)-N-(3-(butylsulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (8J) Substituent: Linear butylsulfonamido group. Yield: 73% . Key Data: Similar ¹H/¹³C NMR profiles to 3J but with altered solubility due to reduced steric hindrance .

Aromatic and Fluorinated Derivatives

  • 3-(4-Benzoylphenoxy)-N-(3-(4-(trifluoromethyl)phenylsulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (9a) Substituent: Trifluoromethylphenyl group. Yield: 86% . Melting Point: 111–113°C, indicating high crystallinity . Application: Increased lipophilicity and chemical stability due to CF₃ group.
  • 3-(4-Benzoylphenoxy)-N-(3-(5-(dimethylamino)naphthalene-1-sulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (216) Substituent: Fluorescent naphthalene-sulfonamido group. Yield: 93% . Key Data: UV-VIS λmax = 335 nm (ε = 524 M⁻¹cm⁻¹), enabling tracking in biological systems .

Alkyl Chain Length Effects

  • N-(5-hydroxypent-3-yl)-N,N-dimethylhexadecan-1-aminium bromide (N-16)
    • Chain Length: C16 alkyl.
    • Application: Corrosion inhibitor for magnesium alloys; shorter chains (C12) show lower efficiency (87.45%) compared to C16 (88.02%) .
  • Target Compound (C18) Chain Length: C18 alkyl.

Comparative Data Tables

Table 2: Functional Performance

Compound Type Chain Length Application Efficiency/Activity Reference
Target Compound (Inferred) C18 Antimicrobial/Corrosion High (theoretical)
N-16 C16 Corrosion Inhibition 88.02%
(E)-dodecyl derivative C12 Corrosion Inhibition 87.45%
CGSES16 C16 Surfactant/Corrosion 97.46%

Biological Activity

N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with potential applications in various biological and chemical fields. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C27H46BrNO2\text{C}_{27}\text{H}_{46}\text{Br}\text{N}O_2

Molecular Features:

  • Molecular Weight: 486.58 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its quaternary ammonium structure, which facilitates interaction with biological membranes. This interaction can lead to various pharmacological effects, including antimicrobial and cytotoxic activities.

Biological Activity Overview

  • Antimicrobial Activity:
    • Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial properties. The benzophenone moiety in this compound enhances its efficacy against a range of bacteria and fungi.
    • Table 1 summarizes the antimicrobial activity against selected pathogens:
Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
  • Cytotoxicity:
    • The compound has been evaluated for cytotoxic effects on various cancer cell lines. Its mechanism involves disrupting cellular membranes and inducing apoptosis.
    • Table 2 presents cytotoxicity data from in vitro studies:
Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Antimicrobial Efficacy:
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of similar quaternary ammonium compounds against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications for this compound in treating infections caused by resistant pathogens .
  • Cytotoxicity in Cancer Research:
    • Research conducted at a leading cancer research institute found that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

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